2-Azaadamantane-3-ol

Description

Significance of Adamantane (B196018) and Azaadamantane Skeletons in Organic Chemistry

Adamantane, a tricyclic hydrocarbon with the formula C₁₀H₁₆, is the simplest diamondoid, possessing a rigid, strain-free structure that mimics the carbon lattice of a diamond. google.com Its discovery in 1933 opened a new field of organic chemistry focused on polyhedral compounds. google.com The unique physicochemical properties of the adamantane cage—including high thermal stability, lipophilicity, and a three-dimensional structure—have made it a valuable building block in various scientific domains. nih.govorganic-chemistry.org In medicinal chemistry, the adamantane moiety has been incorporated into numerous drugs to improve their binding properties and metabolic stability. nih.govorganic-chemistry.org Derivatives such as amantadine, memantine, and vildagliptin (B1682220) are used in clinical practice for a range of conditions. nih.gov

Azaadamantanes are analogues in which one or more carbon atoms in the adamantane skeleton are replaced by nitrogen atoms. researchgate.netjst.go.jp This substitution significantly alters the molecule's properties, generally reducing lipophilicity and introducing a basic center, which can affect bioavailability and interactions with biological targets. researchgate.net The rigid azaadamantane framework serves as a valuable scaffold in drug discovery and has been explored for antiviral, antitumor, and antimicrobial activities. researchgate.netjst.go.jp Furthermore, these frameworks are crucial in the development of advanced catalysts and materials. nih.govfujifilm-wako.com.cn The constrained, predictable geometry of the azaadamantane skeleton makes it an attractive platform for designing molecules with specific functionalities and spatial arrangements. organic-chemistry.org

Overview of 2-Azaadamantane-3-ol within the Context of Nitroxyl (B88944) Radical Chemistry

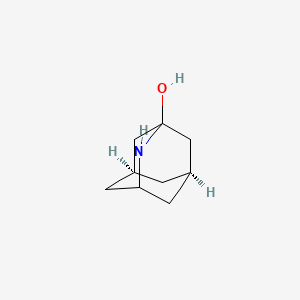

This compound is a specific derivative of the 2-azaadamantane (B3153908) skeleton, featuring a hydroxyl (-OH) group at the C-3 position. The introduction of functional groups onto the adamantane core is a key strategy for tuning the molecule's chemical and physical properties. The hydroxyl group, in particular, can increase polarity and provide a reactive site for further chemical modification.

In the context of nitroxyl radical chemistry, this compound serves as a logical precursor to a functionalized nitroxyl radical catalyst. The parent nitroxyl radical, 2-Azaadamantane N-Oxyl (AZADO), is generated by the oxidation of the secondary amine at position 2 of the 2-azaadamantane molecule. jst.go.jpfujifilm-wako.com.cn By starting with this compound, one could synthesize a C-3-hydroxylated version of AZADO.

The presence of the hydroxyl group on the cage framework would be expected to influence the resulting nitroxyl radical's properties, such as its solubility, electronic character, and, consequently, its catalytic activity and selectivity in oxidation reactions. Research on other substituted AZADO derivatives, such as 1-Me-AZADO and 5-F-AZADO, has demonstrated that even small modifications to the azaadamantane skeleton can have a significant impact on catalytic performance. nih.govorganic-chemistry.org Therefore, this compound represents a building block for creating specialized, second-generation AZADO catalysts with potentially enhanced or novel catalytic capabilities.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₅NO |

| Molecular Weight | 153.22 g/mol |

| Structure | Tricyclic amine with a hydroxyl group |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Expected to have higher polarity than unsubstituted 2-azaadamantane |

Note: Data is based on the chemical structure, as specific experimental values for this compound are not widely published.

Historical Context of 2-Azaadamantane N-Oxyl (AZADO) Development and its Precursors

The parent nitroxyl radical, 2-Azaadamantane N-Oxyl (AZADO), was first synthesized in 1975 by Dupeyre and Rassat, who were primarily interested in its physical properties as a stable radical. jst.go.jpfujifilm-wako.com.cn Despite its synthesis, AZADO remained largely unstudied as a catalyst for several decades. jst.go.jpfujifilm-wako.com.cn

The field of nitroxyl radical-catalyzed oxidation was dominated by 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). researchgate.net While effective, TEMPO has limitations, particularly in the oxidation of sterically hindered secondary alcohols, a result of the bulky methyl groups flanking the nitroxyl radical center. jst.go.jp

In the early 2000s, researchers led by Yoshiharu Iwabuchi revisited the azaadamantane framework, conceiving that a less sterically hindered nitroxyl radical could overcome the limitations of TEMPO. jst.go.jp They developed efficient synthetic routes to AZADO and its derivatives, often starting from commercially available precursors like 1,3-adamantanediol (B44800). Their work demonstrated that AZADO possesses extraordinarily high catalytic activity, far superior to TEMPO for a wide range of alcohols, including challenging, sterically congested substrates. organic-chemistry.org This discovery established AZADO and its derivatives as a highly efficient and versatile class of organocatalysts for alcohol oxidation, sparking significant interest in their application and further development. nih.govresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-azatricyclo[3.3.1.13,7]decan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c11-9-4-6-1-7(5-9)3-8(2-6)10-9/h6-8,10-11H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDXRKFUTKCESNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(N3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301294055 | |

| Record name | 2-Azatricyclo[3.3.1.13,7]decan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301294055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3015-19-8 | |

| Record name | 2-Azatricyclo[3.3.1.13,7]decan-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3015-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Azatricyclo[3.3.1.13,7]decan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301294055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Azaadamantane 3 Ol and Its Derivatives

Strategies for Constructing the 2-Azaadamantane (B3153908) Core

The formation of the rigid 2-azaadamantane skeleton is a key challenge addressed by several synthetic strategies. These approaches often begin with bicyclic systems and employ ring-closing reactions to form the final cage structure.

A predominant strategy for assembling the 2-azaadamantane core involves intramolecular cyclization. nih.govresearchgate.net This is frequently achieved through the attack of a nitrogen-containing functional group onto an electrophilic center within the same molecule. A common sequence involves a Curtius rearrangement of a carboxylic acid to form a carbamate (B1207046). nih.govresearchgate.netacs.org This carbamate's nitrogen atom then performs a spontaneous intramolecular attack on a transient intermediate, such as an epoxide or a bromonium ion, to effect the final ring closure. nih.govresearchgate.netacs.org

Another powerful ring-closing method is intramolecular hydroamination, where an amine adds across a double bond within the same molecule. jst.go.jp For instance, an N-Cbz protected aminodiene can be treated with triflic acid to facilitate a key hydroamination step, which simultaneously removes the protecting group to yield the parent 2-azaadamantane. jst.go.jp Similarly, a facile closure can occur through the spontaneous intramolecular opening of an epoxide by an amide nitrogen, a reaction driven by the unique proximity of the reacting groups in the bicyclic precursor. researchgate.net

While seemingly counterintuitive, the adamantane (B196018) skeleton itself can serve as a starting point for the synthesis of its aza-analogs. A notable pathway begins with the ring-opening of 1,3-adamantanediol (B44800) to create a bicyclo[3.3.1]nonane derivative. jst.go.jpfujifilm-wako.com.cn This bicyclic intermediate is then strategically modified and cyclized to form the 2-azaadamantane core. jst.go.jpfujifilm-wako.com.cn This approach was instrumental in the conceptual development of AZADO. jst.go.jp

Fragmentation and rearrangement pathways of functionalized adamantanes also provide entry into azaadamantane systems. For example, 2-azidoadamantanes can undergo acid-catalyzed or photolytic ring expansion to generate 4-azahomoadamant-4-enes, which are isomeric structures. clockss.org Furthermore, certain epoxy derivatives of these rearranged products can be converted into N-acyl-2-azaadamantanes via photolytic ring contraction. clockss.org

The use of the bicyclo[3.3.1]nonane framework is arguably the most common and versatile strategy for synthesizing 2-azaadamantanes. researchgate.netresearchgate.net These precursors are readily available and can be functionalized to facilitate the final ring closure. Common starting materials include bicyclo[3.3.1]nonane-2,6-dione, bicyclo[3.3.1]nona-3,7-diene-2,6-dione, and endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid. nih.govacs.org

The key transformation is the formation of the third ring to complete the adamantane cage. This is often accomplished via reductive amination or other aminocyclization reactions. For example, the N-benzyl derivative of 2-azaadamantan-6-one was synthesized from a bicyclo[3.3.1]nonane-3,7,9-trione derivative, where the crucial step was a reductive amination to form the azaadamantane ring system. nih.govacs.org Diepoxides derived from bicyclo[3.3.1]nonane dienes can also react with primary amines to directly form the 4,8-dihydroxy-2-azaadamantane skeleton. researchgate.net

| Precursor Type | Key Reaction/Strategy | Example Starting Material | Reference |

|---|---|---|---|

| Bicyclo[3.3.1]nonene | Curtius Rearrangement & Intramolecular Cyclization | endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid | nih.govresearchgate.netacs.org |

| Bicyclo[3.3.1]nonane | Reductive Amination | bicyclo[3.3.1]nonane-3,7,9-trione mono ethylene (B1197577) ketal | nih.govacs.org |

| Bicyclo[3.3.1]nonadiene | Diepoxidation & Reaction with Amine | bicyclo[3.3.1]nona-3,7-diene-2,6-dione | researchgate.net |

| Adamantane Derivative | Ring-Opening & Recyclization | 1,3-Adamantanediol | jst.go.jpfujifilm-wako.com.cn |

| Azidoadamantane | Ring Expansion/Contraction | 2-Azidoadamantane | clockss.org |

Adamantane Ring-Opening and Fragmentation Pathways to Azaadamantane Precursors

Targeted Synthesis of 2-Azaadamantane-3-ol (AZADOL)

The synthesis of specific 2-azaadamantane alcohols, including the hydroxylamine (B1172632) precursor to AZADO, known as AZADOL (N-hydroxy-2-azaadamantane), begins with the construction of the parent 2-azaadamantane amine. A second-generation synthesis of 2-azaadamantane involves an intramolecular hydroamination of an N-Cbz-protected aminodiene, which is itself derived from bicyclo[3.3.1]nonane-2,6-dione. jst.go.jp

Once the parent amine, 2-azaadamantane, is obtained, it can be converted to the corresponding hydroxylamine, N-hydroxy-2-azaadamantane (AZADOL). This transformation is an oxidation of the secondary amine. While the oxidation often proceeds directly to the N-oxyl radical (AZADO) using reagents like sodium tungstate (B81510) and hydrogen peroxide, the hydroxylamine is a key intermediate. jst.go.jpfujifilm-wako.com.cn The isolation of AZADOL can be achieved by careful control of the oxidation conditions or through specific synthetic routes designed to terminate at the hydroxylamine stage. For instance, hemiaminal structures can be transformed into the target hydroxylamine derivatives, which serve as stable precursors for further oxidation. researchgate.netmdpi.com

Synthesis of 2-Azaadamantane N-Oxyl (AZADO) from its Hydroxyl Precursor

2-Azaadamantane N-Oxyl (AZADO) is a highly efficient and less sterically hindered organocatalyst for alcohol oxidation compared to TEMPO. organic-chemistry.orgorganic-chemistry.org It is prepared by the oxidation of its parent amine, 2-azaadamantane. fujifilm-wako.com.cn This oxidation proceeds via the intermediate hydroxylamine, AZADOL.

The direct synthesis of AZADO from 2-azaadamantane is typically achieved using sodium tungstate (Na₂WO₄) as a catalyst with an oxidant like hydrogen peroxide (H₂O₂) or urea-hydrogen peroxide adduct (UHP). jst.go.jp This method has been scaled for the commercial production of AZADO and its precursor, AZADOL. jst.go.jp The specific oxidation of the isolated hydroxylamine (AZADOL) to the stable nitroxyl (B88944) radical (AZADO) can be accomplished using various mild oxidizing agents, completing the synthesis of this important catalyst. fujifilm-wako.com.cnorganic-chemistry.org

Synthetic Routes for Substituted 2-Azaadamantane Derivatives

A variety of synthetic routes have been developed to introduce functional groups onto the carbon framework of the 2-azaadamantane core, leading to a diverse range of derivatives. These substitutions can modify the chemical properties and catalytic activity of the molecule.

A general synthesis for 4,8-disubstituted derivatives starts from a bicyclo[3.3.1]nonane dione (B5365651). researchgate.net The dione is converted to a diene, which then undergoes diepoxidation. The resulting diepoxide reacts with primary amines to furnish 4,8-dihydroxy-2-azaadamantane derivatives. researchgate.net These hydroxyl groups can be subsequently removed to yield N-substituted 2-azaadamantones. researchgate.net

Syntheses for specific isomers, such as 2-azaadamantan-4-one and 2-azaadamantan-6-one, have also been reported, starting from functionalized bicyclo[3.3.1]nonene precursors. nih.govacs.org These ketone derivatives can be protected (e.g., as ethylene ketals) or further modified. nih.govacs.org Additionally, methods for creating C5-functionalized AZADO derivatives have been developed to produce advanced oxidation catalysts. researchgate.net

| Derivative Type | Position of Substitution | Synthetic Strategy | Reference |

|---|---|---|---|

| Dihydroxy-2-azaadamantane | C4, C8 | Diepoxidation of bicyclic diene followed by reaction with an amine | researchgate.net |

| Azaadamantanone | C4 or C6 | Intramolecular cyclization of functionalized bicyclo[3.3.1]nonenes | nih.govacs.org |

| Functionalized AZADO | C5 | C-H modification of the 2-azaadamantane core | researchgate.net |

| Tetrafunctionalized 2-Azaadamantane | C4, C8, C9, C10 | Diastereoselective epoxidation of 2,6-diaryl-4-methylene 1-azaadamantanes followed by epoxide opening | researchgate.net |

Preparation of 1-Methyl-2-Azaadamantane N-Oxyl (1-Me-AZADO)

The synthesis of 1-Methyl-2-Azaadamantane N-Oxyl (1-Me-AZADO) has been achieved through various multi-step sequences, often starting from readily available adamantane derivatives. fujifilm-wako.com.cngoogle.com A common strategy involves the Grob-type ring-opening reaction of 1,3-adamantanediol to form a key bicyclic intermediate. google.comorganic-chemistry.org

One established route to 1-Me-AZADO involves a three-step sequence. fujifilm-wako.com.cn This begins with an iodine-mediated ring closure, followed by the removal of iodine using lithium aluminum hydride (LiAlH4) to yield 1-methyl-2-azaadamantane. fujifilm-wako.com.cn The final step is the oxidation of the resulting amine under conventional conditions, using sodium tungstate (Na2WO4) and hydrogen peroxide (H2O2), to produce 1-Me-AZADO. fujifilm-wako.com.cn

An alternative approach starts with the oximation of a suitable precursor, followed by an Ipaktschi reduction to diastereoselectively furnish an endo-amine. jst.go.jp This amine then undergoes an iodine-mediated ring closure and subsequent excision of iodine to give 1-methyl-2-azaadamantane, which is then oxidized to 1-Me-AZADO. jst.go.jp The development of these synthetic pathways has been crucial for making 1-Me-AZADO accessible for its use as a highly efficient organocatalyst in alcohol oxidations. organic-chemistry.orgorganic-chemistry.org

Table 1: Key Reagents in the Synthesis of 1-Me-AZADO

| Step | Reagent | Purpose |

|---|---|---|

| Ring Closure | Iodine | Mediates the formation of the azaadamantane core. fujifilm-wako.com.cn |

| Iodine Excision | Lithium aluminum hydride (LiAlH4) | Removes the iodine atom. fujifilm-wako.com.cn |

| Oxidation | Sodium tungstate (Na2WO4) / Hydrogen peroxide (H2O2) | Oxidizes the amine to the nitroxyl radical. fujifilm-wako.com.cn |

Synthesis of 1,3-Dimethyl-2-Azaadamantane Derivatives

The synthesis of 1,3-dimethyl-2-azaadamantane derivatives was pursued to investigate the structure-activity relationships of azaadamantane-type nitroxyl radicals as oxidation catalysts. fujifilm-wako.com.cn The catalytic activity of 1,3-Dimethyl-AZADO was found to be comparable to that of AZADO and 1-Me-AZADO for the oxidation of certain primary alcohols. fujifilm-wako.com.cn However, it showed significantly lower efficiency for the oxidation of more sterically hindered alcohols, highlighting the impact of the methyl groups near the nitroxyl radical on catalytic activity. fujifilm-wako.com.cn

Synthesis of 9-Azanoradamantane N-Oxyl (Nor-AZADO)

9-Azanoradamantane N-Oxyl (Nor-AZADO), a structurally constrained variant of AZADO, was first synthesized in 1978. fujifilm-wako.com.cnfujifilm-wako.com.cn A modified five-step synthesis from acetonedicarboxylic acid, glutaraldehyde, and benzylamine (B48309) has been reported. fujifilm-wako.com.cnjst.go.jp Nor-AZADO has demonstrated superior catalytic efficiency in alcohol oxidations compared to both TEMPO and other AZADO derivatives, which is attributed to the reduced steric hindrance around the nitroxyl radical active center. fujifilm-wako.com.cn

Development of Scalable and Reproducible Preparation Methods for Azaadamantane-Type Nitroxyl Radicals

The significant catalytic activity of azaadamantane-type nitroxyl radicals, such as AZADO and 1-Me-AZADO, in alcohol oxidations spurred efforts to develop scalable and reproducible synthetic routes suitable for commercial production. thieme-connect.comresearchgate.net Initial "first-generation" syntheses have been refined to create more efficient "second-generation" methods. thieme-connect.com

A key development in the scalable synthesis of AZADO involved an intramolecular hydroamination. jst.go.jp This process, conducted under anhydrous conditions with trifluoromethanesulfonic acid (TfOH), leads to the formation of 2-azaadamantane with simultaneous deprotection. jst.go.jpgoogle.com Subsequent oxidation with sodium tungstate and urea-hydrogen peroxide (UHP) yields AZADO. jst.go.jp This improved synthesis has been successfully applied to kilogram-scale production. jst.go.jp

These advancements in synthetic methodologies have been instrumental in making azaadamantane-based catalysts more widely available for both laboratory and industrial applications, offering a greener and more sustainable option for alcohol oxidation processes. thieme-connect.comresearchgate.net

Table 2: List of Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 1-Methyl-2-Azaadamantane N-Oxyl | 1-Me-AZADO |

| 1,3-Dimethyl-2-Azaadamantane | - |

| 1,3-Dimethyl-2-Azaadamantane N-Oxyl | 1,3-Dimethyl-AZADO |

| 9-Azanoradamantane N-Oxyl | Nor-AZADO |

| 2-Azaadamantane N-Oxyl | AZADO |

| 2,2,6,6-tetramethylpiperidine-1-oxyl | TEMPO |

| 9-azabicyclo[3.3.1]nonane-N-oxyl | ABNO |

| 1-methyl-2-azaadamantane | - |

| 2-azaadamantane | - |

| 1,3-adamantanediol | - |

| acetonedicarboxylic acid | - |

| glutaraldehyde | - |

| benzylamine | - |

| trifluoromethanesulfonic acid | TfOH |

| urea-hydrogen peroxide | UHP |

| lithium aluminum hydride | LiAlH4 |

| sodium tungstate | Na2WO4 |

| sodium borohydride | NaBH4 |

Chemical Reactivity and Mechanistic Investigations of 2 Azaadamantane 3 Ol and Its Radical Form

Catalytic Activity of 2-Azaadamantane (B3153908) N-Oxyl (AZADO) in Alcohol Oxidations

AZADO and its derivatives have proven to be exceptionally active catalysts for the oxidation of a wide array of alcohols, demonstrating broader substrate scope and higher efficiency than TEMPO, particularly with sterically demanding substrates. jst.go.jpjst.go.jpjst.go.jpfujifilm-wako.com.cn The enhanced reactivity is attributed to the less sterically hindered environment around the nitroxyl (B88944) radical in the azaadamantane framework. organic-chemistry.org

Oxidation of Primary Alcohols to Aldehydes and Carboxylic Acids

AZADO-based systems are highly effective for the selective oxidation of primary alcohols. nih.govjst.go.jp Under specific conditions, the reaction can be controlled to yield either aldehydes or carboxylic acids. For the selective formation of aldehydes, co-catalysts like tert-butyl nitrite (B80452) in acetonitrile (B52724) can be employed, with the addition of a saturated aqueous sodium bicarbonate solution post-reaction to prevent overoxidation. organic-chemistry.orgorganic-chemistry.org

Furthermore, a one-pot oxidation of primary alcohols to carboxylic acids has been developed using an AZADO-derived oxoammonium salt in conjunction with sodium chlorite (B76162) (NaClO2) as the terminal oxidant. jst.go.jpnih.govjst.go.jp This method is noted for its broad applicability and environmentally friendly ("green") characteristics. nih.govresearchgate.net

Table 1: AZADO-Catalyzed Oxidation of Primary Alcohols

| Substrate | Catalyst System | Product | Yield (%) | Reference |

| 3-Phenylpropanol | AZADO/NaOCl | 3-Phenylpropanal | 99 | jst.go.jp |

| Benzyl (B1604629) alcohol | 1-Me-AZADO⁺BF₄⁻/NaClO₂ | Benzoic acid | 95 | jst.go.jp |

| 1-Butanol | AZADO/Bleach | Butyraldehyde | - | nih.gov |

| Primary Amino Alcohols | CuCl/AZADO/bipy/DMAP | Amino Aldehydes | High | helsinki.fi |

This table is interactive. You can sort and filter the data.

Oxidation of Secondary Alcohols to Ketones

AZADO and its derivatives exhibit remarkable efficiency in the oxidation of secondary alcohols to their corresponding ketones, a transformation where TEMPO often shows poor reactivity. jst.go.jpnih.govjst.go.jp The use of co-oxidants like iodosobenzene (B1197198) diacetate (PhI(OAc)₂) allows for the clean and selective oxidation of various secondary alcohols, including those with sensitive functional groups like nucleoside derivatives. jst.go.jp

Table 2: AZADO-Catalyzed Oxidation of Secondary Alcohols

| Substrate | Catalyst System | Product | Yield (%) | Reference |

| 1-Phenylethanol | AZADO/PhI(OAc)₂ | Acetophenone | 99 | jst.go.jp |

| l-Menthol (B7771125) | AZADO/PhI(OAc)₂ | l-Menthone | 95 | jst.go.jp |

| 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose | AZADO/PhI(OAc)₂ | Shi's catalyst | 90 | jst.go.jp |

| Secondary Amino Alcohols | CuCl/AZADO/bipy/DMAP | Amino Ketones | High | helsinki.fi |

This table is interactive. You can sort and filter the data.

Catalysis of Sterically Hindered Alcohols

A key advantage of AZADO over TEMPO is its superior ability to catalyze the oxidation of sterically hindered alcohols. jst.go.jpnih.govjst.go.jpresearchgate.net The four methyl groups surrounding the nitroxyl group in TEMPO create significant steric hindrance, which impedes the approach of bulky alcohol substrates. jst.go.jpfujifilm-wako.com.cn In contrast, the azaadamantane framework of AZADO provides a less congested environment around the reactive N-O group, facilitating the oxidation of sterically demanding secondary alcohols. organic-chemistry.org Structure-activity relationship studies have confirmed that the azaadamantane skeleton contributes to the high turnover of the catalyst, and the presence of an α-methyl group near the nitroxyl group influences the reactivity towards sterically hindered alcohols. jst.go.jpnih.gov

Comparison of Catalytic Efficiency with other Nitroxyl Radicals (e.g., TEMPO)

Extensive comparative studies have demonstrated that AZADO and its derivatives, such as 1-Me-AZADO and Nor-AZADO, exhibit significantly higher catalytic activity and broader substrate scope than TEMPO. jst.go.jpnih.govjst.go.jpjst.go.jpfujifilm-wako.com.cnresearchgate.net In many cases, AZADO can achieve high yields where TEMPO is largely ineffective, particularly in the oxidation of hindered secondary alcohols. jst.go.jpjst.go.jp For instance, under Anelli's conditions (using NaOCl as the oxidant), AZADO showed more than 20-fold higher catalytic activity than TEMPO. jst.go.jp Similarly, Nor-AZADO has been shown to be even more efficient than AZADO in certain aerobic oxidation conditions. fujifilm-wako.com.cn However, studies using electrochemical methods have suggested that under certain conditions, the catalytic activity is more strongly influenced by the nitroxyl/oxoammonium redox potential than by steric effects, with the high-potential TEMPO derivative, 4-acetamido-TEMPO (ACT), showing higher electrocatalytic activity than AZADO. nih.gov

Table 3: Comparison of Catalytic Efficiencies of Nitroxyl Radicals in the Oxidation of l-Menthol

| Catalyst (1 mol%) | Co-oxidant | Time (h) | Yield (%) | Reference |

| TEMPO | PhI(OAc)₂ | 48 | Trace | jst.go.jp |

| AZADO | PhI(OAc)₂ | 13 | 91 | jst.go.jp |

| 1-Me-AZADO | PhI(OAc)₂ | 5 | 94 | jst.go.jp |

| Nor-AZADO | NaOCl | - | High | fujifilm-wako.com.cn |

This table is interactive. You can sort and filter the data.

Role of the Oxoammonium Salt in Catalytic Cycles

The active oxidizing species in these catalytic cycles is the N-oxoammonium salt, which is generated in situ from the nitroxyl radical. jst.go.jpnih.govfujifilm-wako.com.cn The catalytic cycle generally involves the following steps:

Oxidation of the nitroxyl radical (e.g., AZADO) by a co-oxidant to form the corresponding oxoammonium salt. fujifilm-wako.com.cn

The oxoammonium salt then oxidizes the alcohol to a carbonyl compound, during which the oxoammonium salt is reduced to a hydroxylamine (B1172632). fujifilm-wako.com.cnatlanchimpharma.com

The hydroxylamine is subsequently re-oxidized back to the oxoammonium salt by the co-oxidant, thus completing the catalytic cycle. fujifilm-wako.com.cnatlanchimpharma.com

The use of a pre-formed oxoammonium salt, such as 1-Me-AZADO⁺X⁻ (where X=Cl or BF₄), can also initiate the catalytic cycle, which is particularly effective in the one-pot oxidation of primary alcohols to carboxylic acids with NaClO₂. jst.go.jpnih.gov In this system, the less-hindered structure of the AZADO-derived hydroxylamine allows for a more rapid reaction to regenerate the oxoammonium ion compared to the TEMPO-derived hydroxylamine. fujifilm-wako.com.cn

Co-oxidant Systems in AZADO-Catalyzed Oxidations

A variety of co-oxidant systems can be employed in AZADO-catalyzed alcohol oxidations, allowing for flexibility and optimization depending on the substrate and desired product. jst.go.jpnih.govjst.go.jp Common co-oxidants include:

Sodium hypochlorite (B82951) (NaOCl): Often used under conditions developed by Anelli, this is an inexpensive and environmentally benign oxidant. jst.go.jpnih.gov

Iodosobenzene diacetate (PhI(OAc)₂): A mild and clean oxidant that is particularly effective for the selective oxidation of sensitive substrates. jst.go.jpnih.gov

Sodium chlorite (NaClO₂): Used in combination with a catalytic amount of NaOCl or an oxoammonium salt for the one-pot oxidation of primary alcohols to carboxylic acids. jst.go.jpnih.govjst.go.jporganic-chemistry.org

Molecular Oxygen (Air): In aerobic oxidation systems, often in the presence of co-catalysts like NaNO₂ or copper complexes, molecular oxygen serves as the ultimate, environmentally friendly oxidant. organic-chemistry.orghelsinki.fi

Diisopropyl azodicarboxylate (DIAD): Used as a terminal oxidant in a method that allows for the conversion of various alcohols, including diols, to their corresponding carbonyl compounds without overoxidation. atlanchimpharma.comorganic-chemistry.org

The choice of co-oxidant is crucial for the efficiency and selectivity of the oxidation reaction. jst.go.jporganic-chemistry.org

Other Oxidative Transformations Facilitated by Azaadamantane-Type Catalysts

Azaadamantane-type catalysts, particularly 2-azaadamantane N-oxyl (AZADO) and its derivatives, have demonstrated remarkable versatility in facilitating a range of oxidative transformations beyond simple alcohol oxidation. Their unique steric and electronic properties allow for high efficiency and selectivity in several complex reactions.

Oxidative Cleavage of Terminal 1,2-Diols

A highly effective, organocatalytic one-pot method for the oxidative cleavage of terminal 1,2-diols into carboxylic acids with one less carbon atom has been developed. organic-chemistry.orgnih.gov This process is catalyzed by 1-Me-AZADO, using a catalytic amount of sodium hypochlorite (NaOCl) and sodium chlorite (NaClO₂) under mild conditions. organic-chemistry.org The reaction accommodates a wide variety of substrates, including complex molecules like carbohydrates and N-protected amino diols, without causing epimerization. organic-chemistry.orgnih.gov The mechanism is believed to involve a sequence of oxidation steps, where the primary alcohol is first oxidized to an aldehyde, which is then further oxidized to a carboxylic acid. Subsequent steps involve the oxidation of the hydroxyl group to a keto group, followed by carbon-carbon bond cleavage. organic-chemistry.org Notably, 1-Me-AZADO shows superior catalytic efficiency in this transformation compared to the more traditional catalyst, TEMPO. organic-chemistry.org

Furthermore, terminal triols and tetraols can undergo cleavage of their C-2 and C-3 moieties, resulting in carboxylic acids that are two or three carbon units shorter, respectively. nih.gov This method's compatibility with sensitive functional groups such as double bonds, triple bonds, and N-Boc protecting groups highlights its broad applicability in organic synthesis. organic-chemistry.org

Chemoselective Oxidation of α-Hydroxy Acids to α-Keto Acids

The chemoselective oxidation of α-hydroxy acids to produce α-keto acids can be effectively catalyzed by 2-azaadamantane N-oxyl (AZADO). figshare.comfigshare.comacs.org This reaction is particularly noteworthy because α-keto acids are prone to decarboxylation under typical oxidation conditions. figshare.comacs.org The use of molecular oxygen as a co-oxidant in this system allows for the desired chemoselective oxidation to occur efficiently. figshare.comacs.orgorganic-chemistry.org

This method is compatible with a diverse range of α-hydroxy acids, tolerating various functional groups like esters, silyl (B83357) ethers, and benzyl carbamates. acs.org The combination of a catalytic amount of AZADO and sodium nitrite (NaNO₂) under an oxygen atmosphere provides a mild and environmentally friendly approach, minimizing waste and simplifying the purification of the often-labile α-keto acid products. acs.org This process can be combined with the chemoselective oxidation of 1,2-diols to α-hydroxy acids, offering a pathway to synthesize α-keto acids from readily available 1,2-diols. acs.org

Catalytic Oxygenative Allylic Transposition of Alkenes

A novel catalytic oxygenative allylic transposition of unactivated alkenes to form enones has been achieved using an azaadamantane-type oxoammonium salt as the catalyst. nih.govrsc.org This reaction effectively converts various tri- and trans-disubstituted alkenes into their corresponding enones, accompanied by a transposition of the double bond, at ambient temperature. nih.govrsc.org The success of this transformation relies on the use of a less-hindered azaadamantane-type oxoammonium salt catalyst in combination with two distinct stoichiometric oxidants: iodobenzene (B50100) diacetate and magnesium monoperoxyphthalate hexahydrate (MMPP·6H₂O). rsc.orgresearchgate.net This method represents a significant advancement in the synthesis of enones from unreactive alkenes under mild conditions. rsc.org

Oxidative Rearrangement of Tertiary Allylic Alcohols

Practical and highly efficient methods for the oxidative rearrangement of tertiary allylic alcohols to β-substituted α,β-unsaturated carbonyl compounds have been developed using oxoammonium salts derived from azaadamantane structures. nih.govnih.gov This transformation is applicable to a range of substrates, including acyclic, medium-membered ring, and macrocyclic compounds. nih.gov A key factor in this oxidative rearrangement is the counteranion of the oxoammonium salt, which plays a crucial role in the reaction's selectivity and efficiency. nih.govnih.govjst.go.jp This method provides a valuable tool for the synthesis of complex unsaturated carbonyl compounds. nih.gov

Exploration of 2-Azaadamantane N-Oxyl as a Chlorinating Reagent

While primarily known as an oxidation catalyst, the active species derived from 2-azaadamantane N-oxyl (AZADO), the oxoammonium salt, can participate in reactions that introduce chlorine into a molecule. In a tandem reaction, sodium hypochlorite pentahydrate (NaClO·5H₂O) can act as a chlorinating reagent for β,γ-unsaturated carboxylic acids, leading to the formation of α,β-unsaturated lactones. mdpi.com The proposed mechanism involves the generation of hypochlorous acid (HOCl) from the reaction of the acidic substrate with NaClO. mdpi.com This is followed by the electrophilic attack of HOCl on the carbon-carbon double bond, forming a chloronium ion intermediate which then cyclizes to produce the lactone. mdpi.comresearchgate.net

Electrochemical Reactivity and Redox Potentials

The electrochemical properties of 2-azaadamantane N-oxyl (AZADO) and its derivatives are central to their catalytic activity. Cyclic voltammetry studies reveal that AZADO and its methylated analogs exhibit well-defined, reversible redox waves, indicating their high stability as oxidation catalysts. jst.go.jp

The redox potential of a nitroxyl radical is a key determinant of its catalytic activity. nih.gov While it was initially thought that the smaller steric profile of bicyclic nitroxyls like AZADO was the primary reason for their enhanced efficacy compared to TEMPO, electrocatalysis studies have shown that the nitroxyl/oxoammonium redox potential has a more significant impact. nih.gov

The electrochemical behavior of AZADO is also influenced by pH. At high pH, bicyclic nitroxyls can be inhibited by the formation of an oxoammonium-hydroxide adduct. nih.gov

Interactive Data Table: Redox Potentials of Azaadamantane Derivatives and TEMPO

| Compound | Midpoint Potential (E°′) vs. Ag/AgCl (mV) |

| 1,3-diMe-AZADO | 136 jst.go.jp |

| 1-Me-AZADO | 186 jst.go.jp |

| AZADO | 236 jst.go.jp |

| TEMPO | 294 jst.go.jp |

| ACT | 650 nih.gov |

Spectroscopic Characterization Techniques for Structural and Electronic Elucidation

Electron Spin Resonance (ESR) Spectroscopy for Nitroxyl (B88944) Radicals

Electron Spin Resonance (ESR) spectroscopy is a fundamental tool for studying nitroxyl radicals like AZADO. nih.govacs.org The ESR spectrum of AZADO in a dichloromethane (B109758) solution at room temperature displays a characteristic triplet signal, which arises from the interaction of the unpaired electron with the nitrogen nucleus (I=1). acs.orgresearchgate.net

The hyperfine coupling constant of the nitrogen atom (A_N) is a key parameter obtained from ESR spectra, offering valuable information about the electron density on the nitrogen atom. nih.govresearchgate.net A significant difference is observed between the A_N value for AZADO (1.47 mT) and the widely used nitroxyl radical TEMPO (1.59 mT). researchgate.net This difference is attributed to structural variations, specifically the planarity around the nitrogen atom. acs.orgresearchgate.net There is a strong correlation between the A_N value and the C–(NO)–C angle (φ); a smaller angle, indicating greater sp² hybridization on the nitrogen, leads to a larger A_N value. nih.govacs.org

Table 1: Hyperfine Coupling Constants (A_N) for AZADO and Related Nitroxyl Radicals

| Compound | A_N (mT) |

|---|---|

| AZADO | 1.47 |

| 1-Me-AZADO | 1.48 |

| 5-F-AZADO | 1.45 |

| TEMPO | 1.59 |

Data sourced from a study on the structural and electronic properties of AZADO derivatives. nih.gov

Infrared (IR) Absorption Spectroscopy

Infrared (IR) spectroscopy is a sensitive method for probing the structural nuances of molecules by analyzing their vibrational modes. acs.orgacs.org For nitroxyl radicals, the stretching vibration of the N-O bond is of particular interest. nih.govacs.org

The N-O stretching vibration frequency (ν_NO) provides insight into the bond order and electronic environment of the nitroxyl group. nih.govacs.org Studies have shown a correlation between ν_NO and the catalytic activity of AZADO derivatives. nih.govnih.gov The ν_NO for AZADO has been measured and compared with other nitroxyl radicals, revealing how structural modifications influence the electronic properties of the N-O bond. nih.gov These measurements are often performed using techniques such as attenuated total reflection (ATR) or as a thin film in a solvent like carbon tetrachloride. nih.govacs.org

Table 2: N-O Stretching Frequencies (ν_NO) for AZADO and TEMPO

| Compound | ν_NO (cm⁻¹) | Measurement Method |

|---|---|---|

| AZADO | 1645 | Attenuated Total Reflection (ATR) |

| TEMPO | 1649 | Thin film in CCl₄ |

Data from a comprehensive study on AZADO derivatives. nih.gov

Cyclic Voltammetry (CV) for Electrochemical Properties

Cyclic voltammetry (CV) is utilized to investigate the electrochemical behavior of AZADO-type radicals, confirming their durability and providing insights into their redox properties. organic-chemistry.orgnih.gov The technique involves scanning the potential of an electrode and measuring the resulting current. For AZADO in an acetonitrile (B52724) solution, CV measurements using a glassy carbon working electrode, a platinum wire auxiliary electrode, and an Ag/Ag⁺ reference electrode have been conducted. amazonaws.com These studies show that the catalytic activity of nitroxyls is more significantly influenced by the nitroxyl/oxoammonium redox potential than by steric effects. nih.gov The cyclic voltammogram of AZADO shows a reversible one-electron oxidation/reduction process, which is characteristic of electrocatalysis. nih.gov

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is a crucial technique for the characterization of 2-azaadamantane (B3153908) derivatives, confirming their molecular weight and structure. amazonaws.comnih.govresearchgate.net Low-resolution and high-resolution mass spectrometry have been used to identify various 2-azaadamantane compounds. acs.org For instance, the molecular ion of 2-azaadamantane-N-oxyl has been observed at m/z 152. amazonaws.com Electron Ionization (EI) mass spectrometry is a traditional method for characterizing low-molecular-weight stable organic radicals like AZADO, as the molecular ion is readily detected. nih.govresearchgate.net

Application of Other Optical Spectroscopic Techniques

Beyond ESR and IR, other optical spectroscopic techniques contribute to the comprehensive analysis of these compounds. americanpharmaceuticalreview.comsciforum.netchemisgroup.us UV-Visible spectroscopy, for example, has been used to study the electronic transitions in related copper complexes involved in catalytic reactions with TEMPO, a structurally related nitroxyl radical. researchgate.net While specific UV-Vis data for 2-azaadamantane-3-ol itself is not detailed in the provided context, the application of such techniques to similar systems highlights their utility in understanding the electronic structure and reaction mechanisms. researchgate.netnih.gov

Raman Spectroscopy

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic states of the elements within the top 1 to 10 nanometers of a material's surface. covalentmetrology.comenergy.gov The sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. bris.ac.uk The kinetic energy of these photoelectrons is measured, and from this, the binding energy of the electrons can be calculated. The binding energy is characteristic of the element and its chemical environment.

For a sample of this compound, XPS would be used to confirm the presence of carbon, nitrogen, and oxygen on the surface. High-resolution scans of the C 1s, N 1s, and O 1s peaks would provide information about the bonding environments. For example, the C 1s spectrum could be deconvoluted to show contributions from C-C/C-H, C-N, and C-O bonds. The N 1s spectrum would indicate the chemical state of the nitrogen atom, and the O 1s spectrum would correspond to the hydroxyl group.

Table 4: Hypothetical XPS Binding Energy Data for this compound

| Element | Orbital | Binding Energy (eV) (Hypothetical) | Chemical State Assignment (Hypothetical) |

|---|---|---|---|

| C | 1s | ~285.0 | C-C, C-H |

| C | 1s | ~286.5 | C-N |

| C | 1s | ~287.0 | C-O |

| N | 1s | ~400.0 | C-N-C |

This table is hypothetical and for illustrative purposes only, as experimental data could not be found.

Computational Chemistry Studies on 2 Azaadamantane 3 Ol Systems

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

DFT calculations have been instrumental in elucidating the structural and electronic characteristics of 2-azaadamantane (B3153908) derivatives. These studies often employ functionals like B3LYP and basis sets such as 6-311+G(d) to achieve a high degree of accuracy in predicting molecular geometries and electronic parameters. nih.govacs.org The inclusion of a polarizable continuum model (PCM) helps to simulate solvent effects, providing a more realistic representation of the chemical environment. acs.org

A key structural parameter in nitroxyl (B88944) radicals like those derived from 2-azaadamantane-3-ol is the planarity angle (φ) of the C-(NO)-C group. nih.govacs.org This angle serves as an indicator of the sp hybridization on the nitrogen atom. nih.gov DFT calculations have been successfully used to determine the φ values for various 2-azaadamantane N-oxyl (AZADO) derivatives. nih.govacs.org For instance, the φ value for AZADO was calculated to be 21.29°, which is significantly larger than that of the well-known nitroxyl radical TEMPO (16.50°). acs.org This difference is attributed to the steric repulsion between the methyl groups in TEMPO, which leads to a greater deviation from planarity. acs.org A strong correlation has been established between the calculated φ angle and experimentally observed spectroscopic parameters, such as the hyperfine coupling constant of the nitrogen atom (AN) and the N-O stretching vibration frequency (νNO). nih.govacs.org A clear linear relationship was found between the φ angle and the AN values, as well as a positive correlation between φ and the bond order of the N-O group. nih.govacs.org

Table 1: Calculated Planarity Angle (φ) and N-O Bond Order for Selected Nitroxyl Radicals

| Compound | φ (degrees) | N-O Bond Order |

|---|---|---|

| AZADO | 21.29 | 1.4638 |

| N-Ts-AZADO | 21.522 | 1.4636 |

This interactive table provides a comparison of the calculated planarity angle (φ) and N-O bond order for AZADO, a substituted AZADO derivative (N-Ts-AZADO), and TEMPO. The data highlights the structural differences between these nitroxyl radicals. Data sourced from researchgate.net.

DFT calculations have proven effective in predicting the redox potentials of nitroxyl radicals, which is a crucial factor in their catalytic activity. researchgate.netu-tokyo.ac.jp The redox potential is related to the energy difference (ΔE) between the nitroxyl radical and its corresponding oxoammonium species. acs.orgresearchgate.net A good correlation between the experimentally measured redox potentials (obtained via cyclic voltammetry) and the DFT-computed energy differences has been observed for azaadamantane-type nitroxyl radicals. researchgate.net This demonstrates the power of DFT in rationally predicting the oxidizing ability of these catalysts. researchgate.net Lower redox potentials are generally associated with higher catalytic activity, likely because the reoxidation of the hydroxylamine (B1172632) to the oxoammonium species is more favorable. u-tokyo.ac.jp Computational methods, such as the AM1-SM2 model, have also shown a linear correlation between the calculated difference in heats of formation of the N-oxoammonium ion and the nitroxyl radical and their experimental redox values. nih.gov

As mentioned, the energy difference (ΔE) between the nitroxyl radical and the corresponding oxoammonium ion is a key parameter that can be accurately computed using DFT. acs.orgresearchgate.net This calculation is fundamental to predicting the redox potential. researchgate.net The process involves optimizing the geometries of both the nitroxyl radical and the oxoammonium ion and then calculating their respective electronic energies. The difference between these energies provides a theoretical measure of the energy required for the oxidation of the nitroxyl radical. researchgate.net These calculations have been successfully applied to azaadamantane and azabicyclo-type nitroxyl radicals, showing a strong correlation with experimental data. researchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. ossila.comlibretexts.orgwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions involving electron transfer. ossila.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (its oxidation potential), while the LUMO energy relates to its ability to accept electrons (its reduction potential). ossila.com

DFT calculations are widely used to determine the energies of the HOMO and LUMO, as well as the HOMO-LUMO energy gap. researchgate.netresearchgate.net For 2-azaadamantane derivatives, analysis of the frontier orbitals can provide insights into their reactivity. researchgate.net For example, in related diaza-adamantanone derivatives, the HOMO is typically localized on the adamantane (B196018) cage, while the LUMO is centered on the substituted phenyl ring. researchgate.net The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests a more reactive species. researchgate.net Other electronic parameters that can be derived from these calculations include ionization potential, electron affinity, and electronegativity. researchgate.net

Calculation of Energy Differences between Nitroxyl Radicals and Oxoammonium Species

Molecular Dynamics Simulations for Adsorption Phenomena (if applicable to the core structure)

Based on the available literature, there are no specific studies focused on the molecular dynamics (MD) simulations of the adsorption phenomena of the this compound core structure itself. MD simulations are a powerful tool for investigating interactions at a molecular level, including the adsorption of molecules onto surfaces. nih.govresearchgate.net These simulations can provide insights into binding energies, adsorption conformations, and the influence of solvent. nih.govencyclopedia.pub

While direct studies on this compound are lacking, related research provides some context. For instance, a study involving density functional theory and classical molecular dynamics simulations investigated the adhesion of various molecules to diamond surfaces. nih.gov In that work, 1-azaadamantane (B8791487) was mentioned as a parent molecule in the context of structural changes in N-substituted diamond clusters. nih.gov The study focused on the adhesion of peptides and how surface substitution influences interactions, showing that introducing elements like nitrogen can enhance electrostatic interactions with water, leading to weaker peptide adhesion. nih.gov However, this research does not provide a detailed analysis of the adsorption behavior of the azaadamantane molecule itself.

General molecular dynamics simulation studies on other organic molecules demonstrate the potential of this technique. princeton.edu Such simulations are used to predict adsorption mechanisms, calculate free energy landscapes, and understand the role of specific molecular interactions like hydrogen bonds and van der Waals forces in the adsorption process. nih.govresearchgate.net Future MD studies on this compound could elucidate its interaction with various surfaces, which is relevant for applications in catalysis, materials science, and chromatography.

Computational Approaches to Catalyst Design and Optimization

Computational chemistry, particularly DFT, serves as a powerful tool for the rational design and optimization of catalysts based on the 2-azaadamantane framework. researchgate.netnih.gov The primary approach involves establishing a quantitative structure-activity relationship (QSAR) where catalytic performance is correlated with computable molecular properties. acs.org

The design strategy for new 2-azaadamantane N-oxyl (AZADO) catalysts has moved beyond a trial-and-error approach to a more systematic, prediction-driven process. researchgate.netnih.gov The core principle is that the catalytic efficiency in alcohol oxidation is intrinsically linked to the electronic and structural properties of the N-oxyl functional group. acs.org

Key computational steps in this design process include:

Geometry Optimization and Electronic Structure Calculation: The process begins with the DFT optimization of the geometries of a series of known AZADO derivatives. nih.gov This provides foundational data on bond lengths, angles, and dihedral angles.

Calculation of Reactivity Descriptors: Several key parameters are calculated, including the planarity of the C–(NO)–C group (φ), the N-O bond order, and the electron spin density on the nitrogen atom. researchgate.netnih.gov These descriptors quantify the steric and electronic environment of the catalytic center.

Correlation with Experimental Data: The calculated descriptors are then correlated with experimental kinetic data, such as the reaction rate constants (k_1st_) for a model reaction. nih.govacs.org For AZADO derivatives, an excellent linear relationship has been found between the N-O bond order and the catalytic activity. researchgate.net

In Silico Screening of Novel Catalysts: With a validated correlation in hand, researchers can design novel AZADO derivatives in silico. By introducing different substituents on the azaadamantane scaffold, they can compute the reactivity descriptors for these new, hypothetical molecules.

Prediction of Catalytic Activity: Using the established correlation, the catalytic activity of the new designs can be predicted before they are synthesized in the lab. researchgate.netnih.gov This allows for the prioritization of candidates that are predicted to have superior performance, significantly accelerating the development of new and more efficient catalysts. researchgate.net

For example, studies have shown that electronic effects, not just steric hindrance, play a significant role in the catalytic ability of AZADOs. acs.org This insight, derived from computational analysis, guides the introduction of electron-withdrawing or -donating groups at specific positions on the azaadamantane skeleton to fine-tune the electronic properties of the N-O radical and, consequently, its oxidative power.

Applications of 2 Azaadamantane 3 Ol and Its Derivatives in Advanced Organic Synthesis

Strategic Building Blocks for Complex Molecular Architectures

The inherent structural rigidity and defined spatial arrangement of substituents make 2-azaadamantane (B3153908) derivatives, including 2-azaadamantane-3-ol, powerful building blocks for creating intricate molecular designs.

The 2-azaadamantane core is present in some natural products, such as alstonine (B1665729) from Alstonia scholaris. clockss.org The synthesis of analogues of natural products often employs azaadamantane scaffolds to impart specific physicochemical properties or to explore structure-activity relationships. The development of synthetic routes to various azaadamantanone isomers provides access to key intermediates for these endeavors. nih.govacs.org For instance, the synthesis of 2-azaadamantan-6-one and its derivatives opens up pathways to new molecular entities due to the reactivity of the ketone and secondary amine functionalities. nih.govacs.org

A significant application of 2-azaadamantane derivatives is in the development of catalysts for alcohol oxidation, a crucial transformation in the synthesis of many natural products. jst.go.jpacs.org Specifically, 2-Azaadamantane N-oxyl (AZADO) and its derivatives have shown exceptional catalytic activity for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. jst.go.jporganic-chemistry.org This method is noted for its efficiency, even with sterically hindered alcohols where traditional catalysts like TEMPO are less effective. jst.go.jporganic-chemistry.org The development of highly efficient and selective oxidation catalysts is critical for organic chemistry and the synthesis of natural products. acs.orgnih.gov

Table 1: Comparison of Catalysts in Alcohol Oxidation

| Catalyst | Substrate Scope | Key Advantages |

|---|---|---|

| TEMPO | Primarily primary alcohols | Selective for primary alcohols in the presence of secondary alcohols. jst.go.jp |

| AZADO | Primary and sterically hindered secondary alcohols | Higher catalytic activity and broader substrate scope compared to TEMPO. jst.go.jporganic-chemistry.org |

| 1-Me-AZADO | Primary and sterically hindered secondary alcohols | Superior catalytic proficiency for converting various sterically hindered alcohols. organic-chemistry.orgorganic-chemistry.org |

The adamantane (B196018) cage is a recurring motif in medicinal chemistry, and aza-substituted derivatives are of particular interest. researchgate.net The synthesis of polycyclic scaffolds often involves leveraging the rigid azaadamantane framework. For example, a two-shell arrangement strategy has been successfully applied to the 2-azaadamantane scaffold to introduce multiple nitro groups, leading to the preparation of polynitroazaadamantanes. rsc.org Furthermore, palladium-catalyzed reactions have been developed for the direct construction of oxazoline-containing polycyclic scaffolds. rsc.org The synthesis of new azapolycyclic systems can also be achieved through domino reactions, such as the aminolysis of dicyclopentadiene (B1670491) diepoxide. researchgate.net The modular synthesis of polycyclic alkaloid scaffolds has been accomplished using dearomative cyclization cascades of tryptamine (B22526) derivatives. nih.gov

Key synthetic strategies for azaadamantane derivatives often involve intramolecular cyclization reactions. For example, the synthesis of 2-azaadamantan-4-one and 2-azaadamantan-6-one derivatives proceeds through key steps like Curtius rearrangements followed by spontaneous intramolecular attack of a carbamate (B1207046) nitrogen on transient intermediates. nih.govacs.orgresearchgate.net

Synthesis of Natural Products and Analogues

Catalytic Systems for C-C, C-N, and C-O Bond Formation

Derivatives of 2-azaadamantane have been instrumental in the development of advanced catalytic systems. The focus has largely been on oxidation reactions, but the principles extend to other bond-forming transformations.

The development of catalysts for carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bond formation is a cornerstone of modern organic synthesis. mit.edunih.govbeilstein-journals.org While direct involvement of this compound in these specific coupling reactions is not extensively documented in the provided context, its derivatives, particularly the N-oxyl radicals, are part of a class of compounds that influence catalytic processes. jst.go.jpacs.org For example, 2-Azaadamantane N-oxyl (AZADO) and its derivatives are highly effective catalysts for alcohol oxidation, which is a key step in many synthetic sequences that may involve subsequent C-C, C-N, or C-O bond formations. jst.go.jporganic-chemistry.org The efficiency of these catalysts stems from the unique electronic and steric properties of the azaadamantane framework. acs.org

The "borrowing hydrogen" or "hydrogen auto-transfer" methodology, often catalyzed by transition metals, represents a sustainable approach for forming C-C and C-N bonds using alcohols as alkylating agents. beilstein-journals.org While the provided information doesn't directly link this compound to this, the broader context of using alcohol functional groups in bond formation is relevant.

Green and Sustainable Applications in Chemical Transformations

Green chemistry principles, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly important in organic synthesis. numberanalytics.com Organocatalysis is a key pillar of green chemistry because it often avoids the use of toxic or precious metals, can operate under mild conditions, and the catalysts can sometimes be recycled. numberanalytics.com

While the direct applications of this compound in the specific C-C bond-forming reactions mentioned above are yet to be fully realized, the broader class of azaadamantane derivatives, such as AZADO, showcases the potential of this scaffold in sustainable chemistry. AZADO has been developed as a highly efficient organocatalyst for alcohol oxidation, offering an environmentally benign alternative to many metal-based oxidants. acs.orgresearchgate.net These catalysts can be used in low loadings and often employ green oxidants like air (O2). researchgate.net

The principles demonstrated by AZADO can be extended to the prospective use of this compound and its derivatives in other transformations. The development of catalysts from this scaffold aligns with several green chemistry principles:

Catalysis: Using catalytic amounts of a substance is inherently more sustainable than using stoichiometric reagents.

Atom Economy: Well-designed catalytic cycles maximize the incorporation of reactant atoms into the final product, minimizing waste.

Designing Safer Chemicals: Azaadamantane derivatives are organic molecules that can be designed to have low toxicity profiles compared to heavy metal catalysts. acs.org

The pursuit of recyclable organocatalysts derived from this compound is a promising direction for enhancing the sustainability of synthetic processes. By immobilizing these catalysts on solid supports or designing them for easy separation, their environmental footprint could be further reduced.

Derivatization and Functionalization Strategies of 2 Azaadamantane 3 Ol and Its Scaffold

Regioselective C-H Functionalization of the Azaadamantane Skeleton

Regioselective C-H functionalization represents a powerful and atom-economical approach to modify the 2-azaadamantane (B3153908) core. This strategy avoids the need for pre-functionalized starting materials by directly converting specific C-H bonds into new C-C or C-heteroatom bonds.

Research has demonstrated the feasibility of directing functionalization to specific positions on the azaadamantane skeleton. For instance, directing groups can be employed to achieve regioselective C-H bond cleavage at desired locations. 136.175.10 The inherent reactivity of certain C-H bonds in the adamantane (B196018) cage, influenced by electronic and steric factors, can also be exploited. For example, C-H functionalization has been successfully applied to synthesize C5-functionalized azaadamantane N-oxyl (AZADO) derivatives, which are valuable in catalysis. researchgate.net These methods often utilize transition metal catalysts, such as rhodium or palladium, which can selectively activate C-H bonds. rsc.org The choice of catalyst and reaction conditions is crucial for controlling the regioselectivity of the functionalization, enabling the introduction of substituents at positions that would be difficult to access through classical synthetic routes. mdpi.com This direct approach is highly valuable for creating complex molecules and for the late-stage functionalization of azaadamantane-containing compounds. nih.gov

Synthesis of Mono- and Disubstituted 2-Azaadamantanes with Stereochemical Control

The synthesis of substituted 2-azaadamantanes with precise control over the stereochemistry of the new substituents is critical for applications where three-dimensional arrangement is key, such as in chiral catalysts and biologically active molecules.

A general synthesis for N-substituted 2-azaadamantones and their corresponding 4,8-dihydroxy derivatives has been developed, which allows for the introduction of substituents with stereochemical control. researchgate.net This control is often achieved through substrate-directed reactions, where existing functional groups on the azaadamantane scaffold guide the incoming reagent to a specific face of the molecule. researchgate.net For example, the synthesis of a series of 4-substituted 2-azaadamantyl compounds has been reported where the ring system is formed via an intramolecular cyclization of an N-substituted bicyclo[3.3.1]non-6-en-3-ylamine derivative. researchgate.netacs.org This method allows for the stereospecific introduction of substituents at the C4 position. The development of such synthetic routes is essential for producing enantiomerically pure azaadamantane derivatives, which are crucial for asymmetric catalysis and the synthesis of complex natural products. mdpi.comnih.gov

Table 1: Examples of Stereocontrolled Synthesis of Substituted 2-Azaadamantanes

| Starting Material | Reagents/Conditions | Product | Stereochemical Outcome |

| N-substituted bicyclo[3.3.1]non-6-en-3-ylamine | Epoxidation, Intramolecular cyclization | 4-substituted 2-azaadamantane | Controlled introduction of substituent at C4 |

| Dione (B5365651) from Meerwein's ester | Bamford-Stevens elimination, Epoxidation, Reaction with primary amines | N-substituted 4,8-dihydroxy-2-azaadamantane | Stereospecific formation of dihydroxy derivatives |

Introduction of Various Functional Groups for Modified Reactivity

The introduction of diverse functional groups onto the 2-azaadamantane scaffold is a key strategy for tuning its electronic properties and reactivity. This allows for the creation of derivatives with tailored characteristics for specific applications.

A notable example is the introduction of nitro groups. A "two-shell arrangement" strategy has been successfully used to introduce seven nitro groups onto the 2-azaadamantane scaffold, resulting in compounds with high density and excellent detonation properties. rsc.org This demonstrates the capacity of the azaadamantane framework to accommodate a high degree of functionalization. Another important modification is the introduction of fluorine. For instance, 5-Fluoro-2-azaadamantane N-oxyl (5-F-AZADO) has been developed as a highly efficient organocatalyst for aerobic alcohol oxidation. researchgate.net The electron-withdrawing nature of the fluorine atom enhances the catalytic activity of the nitroxyl (B88944) radical. The ability to introduce a wide array of functional groups, including halogens, hydroxyls, and amines, provides a powerful toolkit for modifying the reactivity and physical properties of the 2-azaadamantane core. acs.org

Table 2: Functionalized 2-Azaadamantane Derivatives and Their Properties

| Derivative | Introduced Functional Group(s) | Modified Property/Application |

| 2,9,9,10,10-pentanitro-2-azaadamantane-4,8-diyl dinitrate | Nitro groups | High-energy material |

| 5-Fluoro-2-azaadamantane N-oxyl (5-F-AZADO) | Fluorine | Enhanced catalytic activity in alcohol oxidation |

| 4-Chloro-2-azaadamantane N-oxyl (4-Cl-AZADO) | Chlorine | Readily preparable organocatalyst for aerobic alcohol oxidation |

Creation of Novel Azaadamantane-Type Catalysts and Reagents

The unique structural features of the 2-azaadamantane scaffold have been leveraged to create a new class of highly effective catalysts and reagents, most notably for oxidation reactions.

The development of 2-azaadamantane N-oxyl (AZADO) and its derivatives represents a significant advancement in organocatalysis. nih.govacs.org These nitroxyl radical catalysts exhibit superior catalytic proficiency compared to the well-known TEMPO for the oxidation of alcohols, especially for sterically hindered substrates. organic-chemistry.org The reduced steric hindrance around the N-oxyl active site in AZADO is a key factor in its enhanced reactivity. researchgate.net Researchers have developed practical and scalable syntheses for AZADO and 1-Me-AZADO, making these powerful catalysts more accessible. acs.orgthieme-connect.com Furthermore, the catalytic system can be fine-tuned by introducing different functional groups onto the azaadamantane skeleton, as seen with derivatives like 5-F-AZADO. researchgate.net Combination catalysis, such as AZADO with a copper salt, has been shown to enable highly chemoselective aerobic oxidation of alcohols, even in the presence of sensitive functional groups like sulfides. lookchem.com The active catalytic species is identified as the oxoammonium ion, which is formed by the oxidation of AZADO. acs.org The design of these catalysts is increasingly guided by computational studies that correlate their structural and electronic properties with their catalytic activity. nih.govacs.org

Table 3: Azaadamantane-Based Catalysts and Their Applications

| Catalyst | Key Feature | Application |

| 2-Azaadamantane N-oxyl (AZADO) | Less hindered nitroxyl radical | Highly efficient oxidation of primary and secondary alcohols |

| 1-Me-AZADO | Methylated derivative of AZADO | Oxidation of sterically hindered alcohols |

| 5-F-AZADO | Fluorinated derivative of AZADO | Organocatalytic aerobic alcohol oxidation under mild conditions |

| AZADO/CuCl | Combination catalyst system | Chemoselective aerobic oxidation of alcohols containing sulfur functionalities |

Structure Activity Relationship Sar Studies in Catalysis and Molecular Interactions

Influence of Steric Environment on Catalytic Activity

The steric environment around the nitroxyl (B88944) radical is a primary determinant of catalytic activity, particularly in the oxidation of sterically hindered alcohols. jst.go.jpnih.gov The well-known catalyst TEMPO is highly effective for oxidizing primary alcohols but is inefficient for secondary alcohols due to the significant steric hindrance created by the four methyl groups flanking the active oxoammonium ion center. fujifilm-wako.com.cnjst.go.jporganic-chemistry.org This bulkiness prevents sterically demanding substrates from accessing the catalytic site. jst.go.jp

In contrast, 2-azaadamantane (B3153908) N-oxyl (AZADO) and its derivatives feature a less sterically encumbered nitroxyl group embedded within a rigid cage-like structure. fujifilm-wako.com.cngoogle.com This reduced steric hindrance is widely credited for its superior catalytic proficiency in oxidizing a broad range of alcohols, including challenging secondary alcohols where TEMPO shows poor reactivity. organic-chemistry.orgresearchgate.netnih.gov The difference in catalytic activity between AZADO and TEMPO was initially explained almost entirely by this steric effect. nih.govacs.org Studies have shown that bicyclic and tricyclic nitroxyls like AZADO and 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) have reduced steric hindrance, leading to higher reactivity. researchgate.net This allows for the efficient conversion of various sterically hindered alcohols to their corresponding carbonyl compounds in excellent yields. organic-chemistry.orgresearchgate.net

However, while steric effects are significant, it is challenging to explain the full range of reactivity observed in various AZADO derivatives purely in these terms. nih.govacs.org Other factors, including electronic interactions, also play a substantial role. acs.org

Impact of α-Methyl Groups and Skeletal Rigidity on Reactivity and Turnover

For instance, 1,3-dimethyl-AZADO, which has methyl groups at the α-positions, exhibits catalytic activity comparable to AZADO and 1-Me-AZADO for the oxidation of a simple primary alcohol (3-phenylpropanol). fujifilm-wako.com.cn However, it fails to efficiently oxidize the sterically hindered secondary alcohol l-menthol (B7771125), a reactivity profile similar to that of TEMPO. fujifilm-wako.com.cn This demonstrates that introducing steric bulk directly adjacent to the nitroxyl group diminishes the catalyst's effectiveness for more complex substrates. fujifilm-wako.com.cnjst.go.jp

The rigidity of the azaadamantane skeleton itself is another critical factor, contributing to the high turnover of the catalyst. fujifilm-wako.com.cnjst.go.jpjst.go.jp This rigid framework helps to stabilize the nitroxyl radical. Specifically, the structure is protected by Bredt's rule from undergoing destructive disproportionation, a common degradation pathway for nitroxyl radicals that have α-hydrogens. fujifilm-wako.com.cn This inherent stability contributes to the catalyst's durability and high catalytic efficiency. organic-chemistry.org

The following table illustrates the impact of α-methylation on catalyst performance in the oxidation of a sterically hindered secondary alcohol.

| Catalyst | Key Structural Feature | Yield (%) of l-menthone from l-menthol |

|---|---|---|

| 1-Me-AZADO | No α-methyl groups | 94% |

| AZADO | No α-methyl groups | 96% |

| 1,3-dimethyl-AZADO | Two α-methyl groups | <5% |

| TEMPO | Four α-methyl groups | <5% |

Correlation between Spectroscopic Parameters (AN, νNO) and Catalytic Efficiency

To move beyond qualitative steric arguments, researchers have sought quantitative correlations between measurable catalyst properties and their activity. acs.org Kinetic studies have revealed moderate relationships between the catalytic reaction rate constants and specific spectroscopic parameters of the nitroxyl radicals. nih.govresearchgate.netacs.orgresearchgate.net

Two key parameters are:

AN (Hyperfine Coupling Constant): Measured using electron spin resonance (ESR) spectroscopy, this value reflects the electronic environment of the nitrogen atom in the nitroxyl radical. nih.govacs.org

νNO (Stretching Vibration Frequency): Observed in infrared (IR) spectra, this frequency relates to the bond strength of the N-O radical. nih.govacs.org

Studies on a series of AZADO derivatives and TEMPO in the aerobic oxidation of l-menthol found that the reaction rate constants exhibited moderate correlations with both AN and νNO. nih.govresearchgate.netacs.org These spectroscopic values, in turn, show a strong correlation with the planarity C–(NO)–C angle (φ), a structural parameter determined by density functional theory (DFT) calculations. nih.govacs.orgresearchgate.net A smaller φ angle corresponds to greater sp2 hybridization on the nitrogen atom and an increased π-radical character. acs.org The results suggest that the catalytic activity of nitroxyl radicals within the same structural family can be reasonably estimated from their intrinsic spectroscopic data. nih.govacs.org

| Radical Catalyst | AN (mT) | νNO (cm-1) | φ (deg) | Rate Constant k1st (x 10-4 s-1) |

|---|---|---|---|---|

| AZADO | 1.619 | 1350 | 15.7 | 14.0 |

| 5-F AZADO | 1.621 | 1355 | 16.0 | 15.2 |

| 1-Me-AZADO | 1.622 | 1348 | 16.5 | 14.2 |

| TEMPO | 1.709 | 1330 | 32.0 | 0.1 |

Relationship between Electronic Structure (Redox Potential) and Catalytic Performance

The catalytic cycle for alcohol oxidation by nitroxyl radicals involves the formation of an oxoammonium ion as the active catalytic species. nih.govacs.org Therefore, the electronic properties of the catalyst, particularly its redox potential, are fundamentally linked to its performance. nih.govnih.gov While steric arguments are prevalent, some studies suggest that the driving force, dictated by the nitroxyl/oxoammonium redox potential, can be an even more dominant factor in determining catalytic activity. nih.gov

Electrocatalysis studies have provided compelling evidence for this relationship. nih.gov In these experiments, the electrode potential is set to match the catalyst's redox potential, normalizing the rate of catalyst reoxidation. nih.gov This allows for a direct comparison of the intrinsic reactivity of different oxoammonium species with the alcohol substrate. nih.gov

Surprisingly, these studies revealed that 4-acetamido-TEMPO (ACT), a derivative of the sterically bulky TEMPO, exhibits higher electrocatalytic activity for the oxidation of both primary and secondary alcohols than the less hindered AZADO and ABNO. nih.gov The superior performance of ACT is attributed to its higher redox potential, which enhances the electrophilicity of its corresponding oxoammonium ion (ACT+). nih.gov This demonstrates that a sufficient electronic driving force can overcome steric disadvantages. nih.gov Furthermore, the bond order of the N-O group, which is dependent on the structural and electronic properties of the radical, has been found to correlate with catalytic activity, suggesting it could be an optimal parameter for predicting efficiency. nih.govacs.orgresearchgate.net

| Catalyst | Ep,a (V vs Fc/Fc+) | Relative TOF (Benzyl Alcohol) | Relative TOF (2-Butanol) |

|---|---|---|---|

| TEMPO | 0.08 | 1.0 | 1.0 |

| ABNO | 0.29 | 4.1 | 7.7 |

| AZADO | 0.31 | 4.2 | 7.4 |

| ACT | 0.43 | 6.4 | 7.5 |

Explorations in Supramolecular Chemistry Involving Azaadamantane Frameworks

Molecular Recognition Phenomena with Adamantane-Derived Structures

Molecular recognition is the process by which molecules selectively bind to one another through a combination of non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic effects. numberanalytics.comresearchgate.net The adamantane (B196018) framework is a highly effective scaffold in supramolecular recognition processes due to its well-defined three-dimensional structure and lipophilic nature. rsc.org

The adamantane cage is recognized as an efficient guest moiety in various host-guest systems and can also serve as a rigid backbone in the design of macrocyclic receptors. rsc.org Its primary role in inclusion complexes is to enable the preferential binding of the polycyclic unit into a host molecule, a key aspect of molecular recognition in both chemical and biological systems. rsc.org This ability is leveraged in various applications, from studying cellular interactions to designing targeted delivery systems. For instance, by incorporating adamantane derivatives into the lipid bilayers of liposomes, researchers can create platforms to study cell recognition. pensoft.netmdpi.com The adamantane moiety acts as a lipophilic anchor, exposing attached ligands on the liposome (B1194612) surface, which can then interact with specific cellular receptors. mdpi.com This provides a valuable model for understanding the complex receptor-targeting processes in living cells. pensoft.netmdpi.com The introduction of heteroatoms, as in the 2-azaadamantane (B3153908) framework, can further modulate these recognition properties by introducing potential hydrogen bonding sites and altering the electronic character of the cage.

Host-Guest Interactions and Supramolecular Complexation